![molecular formula C16H20N4O2S B2876515 1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034278-56-1](/img/structure/B2876515.png)
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anti-cancer properties.
Scientific Research Applications
Discovery of Potent Inhibitors
Potent and Selective Inhibitors of the Fibroblast Growth Factor Receptor Tyrosine Kinases : A novel series of compounds, including N-aryl-N'-pyrimidin-4-yl ureas, have been optimized, demonstrating potent and selective inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases. These inhibitors have shown significant antitumor activity, supporting their potential therapeutic use as new anticancer agents (Guagnano et al., 2011).
Synthesis and Biochemical Evaluation
Synthesis of Flexible 1-(2-Aminoethoxy)-3-Ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors : A series was designed to optimize spacer length and test compounds with greater conformational flexibility, indicating potential for high inhibitory activities (Vidaluc et al., 1995).
Anticancer and Antimicrobial Activities
Synthesis, Pharmacological, and Biological Screening of Novel Pyrimidine Derivatives : This study introduced new pyrimidine derivatives evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some compounds exhibiting excellent anti-inflammatory activities and moderate analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).
Molecular Docking and Kinase Inhibition
Design and Synthesis of Novel 1-Phenyl-3-(5-(Pyrimidin-4-ylthio)-1,3,4-Thiadiazol-2-yl)urea Derivatives : Investigated as receptor tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia, showing potent activity and minimal cellular toxicity (Li et al., 2019).
Antiangiogenesis Evaluation
Synthesis, Antiangiogenesis Evaluation, and Molecular Docking Studies : Novel urea derivatives were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. Compounds showed significant inhibition of endothelial cell proliferation, migration, and tube formation, indicating potential antiangiogenic effects (Machado et al., 2015).
properties
IUPAC Name |
1-(4-pyrimidin-2-yloxycyclohexyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(19-11-14-3-1-10-23-14)20-12-4-6-13(7-5-12)22-16-17-8-2-9-18-16/h1-3,8-10,12-13H,4-7,11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDONHRLDYPFCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=CS2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-3-(thiophen-2-ylmethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.